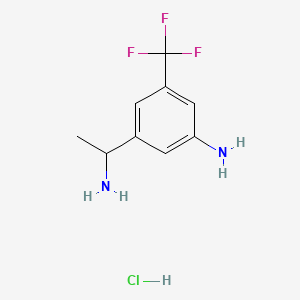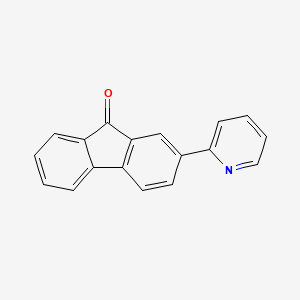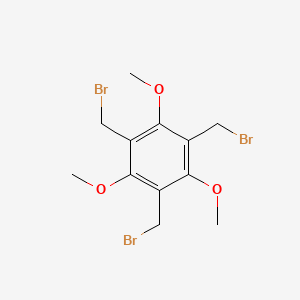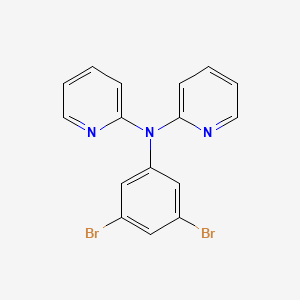
(2R,3S,4R,5R,6S)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3S,4R,5R,6S)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl acetate is a complex organic molecule with potential applications in various fields of scientific research. This compound features a tetrahydropyran ring substituted with benzyloxy, benzyloxymethyl, dioxoisoindolinyl, and methoxyphenoxy groups, making it a highly functionalized molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R,6S)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl acetate typically involves multiple steps, including protection and deprotection of functional groups, formation of the tetrahydropyran ring, and introduction of various substituents. Common reagents used in these synthetic routes include benzyl alcohol, phthalic anhydride, and methoxyphenol. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions. The choice of solvents, catalysts, and purification methods would be tailored to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (2R,3S,4R,5R,6S)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl acetate can undergo various chemical reactions, including:
Oxidation: Conversion of benzyloxy groups to benzaldehyde or benzoic acid.
Reduction: Reduction of the dioxoisoindolinyl group to a dihydroisoindolinyl group.
Substitution: Nucleophilic substitution at the benzyloxy or methoxyphenoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups may yield benzaldehyde, while reduction of the dioxoisoindolinyl group may produce a dihydroisoindolinyl derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, the compound’s structural features may enable it to interact with specific biomolecules, making it a potential candidate for studying enzyme inhibition, receptor binding, or other biochemical processes.
Medicine
In medicine, the compound’s unique structure could be explored for its potential therapeutic properties. It may serve as a lead compound for drug development, particularly in targeting specific pathways or molecular targets.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its functional groups and reactivity.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5R,6S)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl acetate involves its interaction with specific molecular targets. The benzyloxy and methoxyphenoxy groups may facilitate binding to enzymes or receptors, while the dioxoisoindolinyl group may participate in redox reactions or other biochemical processes. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyran derivatives with various substituents, such as:
- (2R,3S,4R,5R,6S)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-yl)-6-(4-hydroxyphenoxy)tetrahydro-2H-pyran-3-yl acetate
- (2R,3S,4R,5R,6S)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-yl)-6-(4-chlorophenoxy)tetrahydro-2H-pyran-3-yl acetate
Uniqueness
The uniqueness of (2R,3S,4R,5R,6S)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-yl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl acetate lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct reactivity, binding affinity, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C37H35NO9 |
|---|---|
Molecular Weight |
637.7 g/mol |
IUPAC Name |
[5-(1,3-dioxoisoindol-2-yl)-6-(4-methoxyphenoxy)-4-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C37H35NO9/c1-24(39)45-33-31(23-43-21-25-11-5-3-6-12-25)47-37(46-28-19-17-27(42-2)18-20-28)32(34(33)44-22-26-13-7-4-8-14-26)38-35(40)29-15-9-10-16-30(29)36(38)41/h3-20,31-34,37H,21-23H2,1-2H3 |
InChI Key |
QZTMIUALKXAHCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC5=CC=C(C=C5)OC)COCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-Methoxyphenyl)hydrazinylidene]cinnolin-4(3H)-one](/img/structure/B12518081.png)

![(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide](/img/structure/B12518092.png)
![N-[2-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12518097.png)

![N-[4-(Methoxyimino)butyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518122.png)
![3-Methyl-4-[(methylamino)methyl]aniline](/img/structure/B12518127.png)
![1,1'-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene](/img/structure/B12518135.png)
![Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate](/img/structure/B12518149.png)


![Hexanoic acid, 6-[[oxo[(phenylsulfonyl)amino]acetyl]amino]-](/img/structure/B12518176.png)


